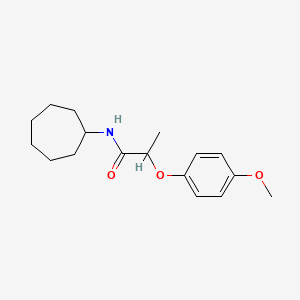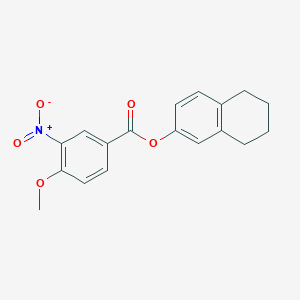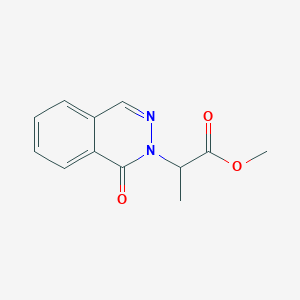
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine
描述
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine, also known as DMNP-PO or DPP, is a fluorescent probe used in scientific research to detect the presence of reactive oxygen species (ROS) in cells. ROS are molecules that are naturally produced in cells as a byproduct of normal cellular metabolism, but can also be produced in response to environmental stressors such as radiation and toxins. DMNP-PO is a useful tool for studying ROS because it is non-toxic and can be used to monitor ROS levels in real-time.
作用机制
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine works by reacting with ROS to form a fluorescent product that can be detected using a fluorescence microscope or spectrofluorometer. The fluorescent signal produced by 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is proportional to the amount of ROS present in the cell, allowing researchers to monitor ROS levels in real-time.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has no known biochemical or physiological effects on cells. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is sensitive to light and can be degraded by exposure to UV light, which can affect its accuracy as a ROS probe.
实验室实验的优点和局限性
One of the main advantages of 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is its ability to monitor ROS levels in real-time, allowing researchers to study the dynamics of ROS production and the effects of various compounds on ROS levels. 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is also non-toxic and can be used in live cells, making it a valuable tool for studying ROS in cellular processes. However, 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is sensitive to light and can be degraded by exposure to UV light, which can affect its accuracy as a ROS probe. Additionally, 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is not suitable for use in animal studies or clinical trials, as it is not approved for human use.
未来方向
There are many potential future directions for research using 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of new antioxidant compounds that can reduce ROS levels in cells and prevent oxidative stress. 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine can be used to screen for potential new antioxidants, and to study the mechanisms by which antioxidants reduce ROS levels. Another area of interest is the study of the effects of environmental stressors on ROS levels in cells, and the development of strategies to protect cells from oxidative damage. 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine can be used to study the effects of various stressors on ROS levels, and to identify compounds that can protect cells from oxidative damage. Finally, 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine can be used to study the role of ROS in various disease processes, such as cancer and neurodegenerative diseases. By monitoring ROS levels in real-time, researchers can gain a better understanding of the mechanisms by which ROS contribute to disease progression, and identify potential targets for therapeutic intervention.
科学研究应用
1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is widely used in scientific research to study the role of ROS in cellular processes such as apoptosis, inflammation, and aging. It has been used to study the effects of environmental stressors on ROS levels in cells, as well as the effects of various drugs and compounds on ROS production. 1-(2,5-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is also used to study the effects of antioxidants on ROS levels, and to screen for potential new antioxidant compounds.
属性
IUPAC Name |
(2,5-dimethylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-4-15(2)18(13-14)19(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNZWIIOOUDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4109780.png)
![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)

![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)
![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)
![4-methyl-6-[2-(methylthio)phenyl]pyrimidin-2-amine](/img/structure/B4109815.png)

![4-methoxy-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4109832.png)
![3-[1-acetyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4109838.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B4109842.png)
![2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4109848.png)
![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4109861.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4109868.png)